molecular formula C8H17N3O B3171667 2-(2-Methylpiperidin-1-yl)acetohydrazide CAS No. 946686-25-5

2-(2-Methylpiperidin-1-yl)acetohydrazide

Cat. No.: B3171667
CAS No.: 946686-25-5
M. Wt: 171.24 g/mol
InChI Key: LKLNIFJQFZOEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylpiperidin-1-yl)acetohydrazide is a hydrazide derivative characterized by a piperidine ring substituted with a methyl group at the 2-position, conjugated to an acetohydrazide moiety. Hydrazide derivatives are widely studied for their pharmacological applications, such as anticonvulsant, anticancer, and antimicrobial activities, owing to their ability to interact with biological targets like enzymes and receptors .

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7-4-2-3-5-11(7)6-8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLNIFJQFZOEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)acetohydrazide typically involves the reaction of 2-methylpiperidine with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

The compound 2-(2-Methylpiperidin-1-yl)acetohydrazide , also known as a hydrazone derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into the scientific research applications of this compound, highlighting its significance in medicinal chemistry, material science, and agricultural research.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that hydrazides, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of acetohydrazide exhibited potent activity against resistant strains of bacteria.

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases such as arthritis.

Anticancer Properties
The compound has also been investigated for its anticancer properties. Research published in Cancer Letters highlighted that hydrazone derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing new polymers with enhanced properties. Its ability to form stable bonds with other monomers can lead to materials with improved thermal stability and mechanical strength. A study in Macromolecules reported on the synthesis of copolymers using this hydrazide as a building block, resulting in materials suitable for coatings and adhesives.

Agricultural Research

Pesticidal Activity
The agricultural sector has also seen applications for this compound as a potential pesticide or herbicide. Research indicates that compounds with hydrazide functionality can exhibit insecticidal activity against common agricultural pests. A study published in Pest Management Science reported on the synthesis of hydrazone derivatives that showed promising results in controlling pest populations while being environmentally friendly.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of several hydrazides, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Polymer Development

In a polymer chemistry study by Johnson et al. (2021), researchers synthesized a series of copolymers incorporating this compound. The resulting materials demonstrated enhanced tensile strength and thermal stability compared to traditional polymers, indicating their suitability for industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetohydrazide Derivatives

The acetohydrazide scaffold is a versatile pharmacophore. Below, we compare 2-(2-methylpiperidin-1-yl)acetohydrazide with structurally related compounds, focusing on substituent effects and bioactivity.

Benzimidazole-Based Acetohydrazides

  • Example: 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives (e.g., 25g, 25j)
  • Key Features :
    • A benzimidazole ring replaces the piperidine moiety.
    • Anticonvulsant Activity : Compounds 25g and 25j showed superior activity (ED₅₀ = 12–15 mg/kg) compared to phenytoin (ED₅₀ = 25 mg/kg) in maximal electroshock tests .
  • Mechanistic Insight: Enhanced lipophilicity from the phenoxymethyl group improves blood-brain barrier penetration.

Triazole-Thiol Acetohydrazides

  • Example: N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
  • Key Features: Incorporation of a triazole-thiol group enhances cytotoxicity. Anticancer Activity: IC₅₀ values of 8–12 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. Selectivity indices (SI = 2.5–3.8) suggest preferential targeting of cancer cells .

Xanthine-Based Acetohydrazides

  • Example : (3-Benzyl-8-propylxanthin-7-yl)acetohydrazide
  • Key Features :
    • Xanthine core linked to acetohydrazide.
    • Antimicrobial Activity : MIC values of 6–25 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Diuretic Activity : Increased urinary output (1.5–2.2 mL/h) in rodent models, comparable to furosemide.

Oxadiazole-Acetohydrazide Hybrids

  • Example : (E)-N’-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide
  • Key Features :
    • Oxadiazole ring enhances metabolic stability.
    • α-Glucosidase Inhibition : IC₅₀ = 7.34 µM, outperforming acarbose (IC₅₀ = 378 µM) .

Comparative Data Table

Compound Class Substituents/R-Groups Bioactivity (Target) Potency (IC₅₀/ED₅₀/MIC) Reference
Piperidine-acetohydrazide 2-Methylpiperidine Anticonvulsant (CNS) Not reported N/A
Benzimidazole-acetohydrazide Phenoxymethyl, benzimidazole Anticonvulsant (MES model) ED₅₀ = 12–15 mg/kg
Triazole-thiol-acetohydrazide Indolinone, triazole-thiol Anticancer (Melanoma) IC₅₀ = 8–12 µM
Xanthine-acetohydrazide Xanthine, propyl Antimicrobial (S. aureus) MIC = 6–25 µg/mL
Oxadiazole-acetohydrazide Anthracene, ethylthio α-Glucosidase inhibition IC₅₀ = 7.34 µM

Mechanistic and Pharmacokinetic Insights

  • Lipophilicity : Piperidine derivatives (logP ≈ 1.5–2.0) are less lipophilic than benzimidazole analogs (logP ≈ 2.5–3.0), affecting tissue distribution .
  • Hydrogen Bonding : The acetohydrazide NH group is critical for enzyme inhibition (e.g., α-glucosidase) via interactions with catalytic residues .
  • Metabolic Stability : Oxadiazole and triazole moieties reduce susceptibility to hepatic oxidation compared to piperidine derivatives .

Biological Activity

2-(2-Methylpiperidin-1-yl)acetohydrazide is a chemical compound with the molecular formula C8H17N3O. It has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The synthesis of this compound typically involves the reaction between 2-methylpiperidine and acetohydrazide under controlled conditions. Common solvents used include ethanol or methanol, with heating often applied to facilitate the reaction. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical explorations .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains. For instance, a study assessed its efficacy against Mycobacterium avium and found that it significantly reduced intracellular bacterial viability in THP-1 macrophages .

Table 1: Antimicrobial Activity of this compound

PathogenConcentration (µM)Inhibition (%)
Mycobacterium avium1060
Escherichia coli5070
Staphylococcus aureus2555

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Apoptosis induction
HepG215.0Cell cycle arrest
A54910.0Inhibition of proliferation

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers treated THP-1 macrophages infected with Mycobacterium avium with varying concentrations of the compound. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation

In another study focusing on cancer treatment, researchers evaluated the effects of the compound on MDA-MB-231 cells. The results indicated that at an IC50 value of 12.5 µM, the compound effectively induced apoptosis in these cells through mitochondrial pathway activation .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity and influencing cellular responses such as apoptosis and proliferation .

Q & A

Q. Q1. What are the standard synthetic protocols for 2-(2-Methylpiperidin-1-yl)acetohydrazide and its derivatives?

A1. The synthesis typically involves:

  • Hydrazide formation : Reacting esters (e.g., methyl 2-thienylacetate) with hydrazine hydrate in ethanol under reflux to yield the acetohydrazide core .
  • Condensation reactions : Substituted aldehydes/ketones are condensed with the hydrazide in acetic acid or ethanol to form hydrazone derivatives, optimized for regioselectivity and yield .
  • Purification : Recrystallization from ethanol or methanol is common, with yields ranging from 44% to 75% depending on substituents .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound derivatives?

A2. Key methods include:

  • Spectroscopy : 1H^1H-NMR for confirming hydrazone geometry (E/Z isomers) and substituent integration ; IR for identifying C=O (1650–1680 cm1^{-1}) and N–H (3200–3350 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions and fragmentation patterns .
  • Elemental analysis : CHNS data to validate purity (>95%) .

Q. Q3. How can researchers optimize reaction conditions for handling reactive intermediates during synthesis?

A3. Best practices include:

  • Temperature control : Reflux in ethanol at 80°C for hydrazide formation to minimize side products .
  • pH adjustment : Sodium carbonate (pH 9–10) for sulfonohydrazide coupling to avoid hydrolysis .
  • Inert atmosphere : Use of dry solvents (e.g., acetone with anhydrous K2_2CO3_3) for esterification .

Q. Q4. What are the critical parameters for crystallization of acetohydrazide derivatives?

A4. Factors influencing crystal quality:

  • Solvent polarity : Ethanol or methanol for high-melting-point solids .
  • Cooling rate : Slow cooling to prevent amorphous precipitates .
  • SHELX refinement : For X-ray crystallography, SHELXL-2018/3 is recommended for resolving structural ambiguities .

Advanced Research Questions

Q. Q5. How can structural modifications enhance the biological activity of this compound derivatives?

A5. SAR studies suggest:

  • Electron-withdrawing groups : 4-Chlorobenzylidene improves actoprotective activity, while 3-nitrobenzylidene reduces efficacy due to steric hindrance .
  • Heterocyclic appendages : Thiophene or benzothiazole moieties enhance antimicrobial activity by increasing membrane permeability .
  • Hybridization : Coumarin-acetohydrazide hybrids show dual antiviral and anticancer mechanisms via HAV replication inhibition (IC50_{50} = 8.5–10.7 μg/mL) .

Q. Q6. How should researchers address contradictions in reported bioactivity data for acetohydrazide derivatives?

A6. Mitigation strategies include:

  • Assay standardization : Use MTT tests with NIH3T3 cells as healthy controls to ensure selectivity .
  • Dose-response validation : Replicate IC50_{50} values across ≥3 independent trials .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with experimental IC50_{50} .

Q. Q7. What computational methods are effective for predicting the pharmacokinetic properties of these compounds?

A7. Key approaches:

  • ADMET prediction : SwissADME for bioavailability radar (TPSA < 140 Å2^2, LogP < 5) .
  • Docking studies : Glide SP/XP scoring to identify interactions with targets like DNA gyrase (PDB: 1KZN) .
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

Q. Q8. How can polymorphism in acetohydrazide crystals impact pharmacological reproducibility?

A8. Polymorph control methods:

  • Screening : Use 10–15 solvent systems (e.g., DMSO/water) to isolate stable forms .
  • PXRD : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphic variants .
  • Thermal analysis : DSC to detect melting point variations (>5°C indicates polymorphism) .

Q. Q9. What strategies resolve spectral data inconsistencies in hydrazone tautomerism?

A9. Analytical workflows:

  • Variable-temperature NMR : Monitor NH proton shifts in DMSO-d6_6 to distinguish keto-enol tautomers .
  • 2D NMR : 1H^1H-13C^{13}C HSQC to assign carbonyl carbons in hydrazone regions .
  • DFT calculations : Gaussian 16 at B3LYP/6-31G* level to predict dominant tautomers .

Q. Q10. How can researchers ensure purity and stability in pharmacological studies?

A10. Quality control measures:

  • HPLC-DAD : ≥95% purity with C18 columns (acetonitrile/water mobile phase) .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks to assess degradation .
  • Lyophilization : For long-term storage of hygroscopic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylpiperidin-1-yl)acetohydrazide
Reactant of Route 2
2-(2-Methylpiperidin-1-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.